OctaInd

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

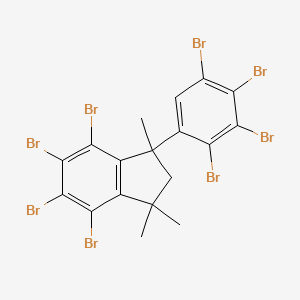

OctaInd, also known by its chemical name 1,2,3,4,5,6,7,8-Octabromoindane, is a synthetic organic compound belonging to the family of indole derivatives.

Applications De Recherche Scientifique

OctaInd has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: Employed as a flame retardant in styrenic and engineering thermoplastics due to its high bromine content.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

OctaInd, also known as Tetrabromotrimethylphenylindane, is primarily used as a commercial brominated flame retardant (BFR) in styrenic and engineering thermoplastics

Mode of Action

The mode of action of this compound is not well-studied. Given its primary use as a flame retardant, it is likely that its interactions with biological targets, if any, are incidental rather than intentional. More research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown As a flame retardant, its primary function is to inhibit or resist the spread of fireLike many chemicals, it may have unintended effects on biological systems .

Pharmacokinetics

Its metabolism and excretion would also depend on the extent of exposure and the specific biological system involved .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of OctaInd typically involves the bromination of indane. The process begins with the preparation of indane, which is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with bromine atoms, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: OctaInd undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding brominated indanones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially brominated indanes.

Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile

Major Products Formed:

Comparaison Avec Des Composés Similaires

Hexabromoindane: Similar in structure but contains fewer bromine atoms.

Decabromoindane: Contains more bromine atoms compared to OctaInd.

Tetrabromoindane: Contains fewer bromine atoms and exhibits different chemical properties.

Comparison: this compound is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. Compared to hexabromoindane and tetrabromoindane, this compound has higher thermal stability and flame retardant efficiency. Decabromoindane, while having more bromine atoms, may exhibit different reactivity and solubility characteristics .

Propriétés

IUPAC Name |

4,5,6,7-tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br8/c1-17(2)5-18(3,6-4-7(19)11(21)14(24)10(6)20)9-8(17)12(22)15(25)16(26)13(9)23/h4H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXOUVWNWWKOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C(=C(C(=C2Br)Br)Br)Br)(C)C3=CC(=C(C(=C3Br)Br)Br)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858238 |

Source

|

| Record name | 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084889-51-9 |

Source

|

| Record name | 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of OctaInd?

A1: this compound possesses the molecular formula C18H12Br8. The molecule exhibits a distinct three-dimensional structure. The five-membered ring within the indane moiety adopts a slight envelope conformation. Notably, one carbon atom deviates by 0.317 Å from the plane formed by the other four carbon atoms in this ring. The two benzene rings within the molecule are not coplanar but are instead oriented at a dihedral angle of 74.00° [].

Q2: Are there alternative flame retardants to this compound?

A3: Although the provided research does not delve into alternative flame retardants [], exploring substitutes for this compound is critical from both an environmental and a performance standpoint. Research into alternative flame retardants with reduced persistence, improved biodegradability, and comparable or superior efficacy is an active area of interest. Evaluating these alternatives requires considering factors like cost, material compatibility, and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)

![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)